molecular formula C10H17NO2 B13950588 1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13950588
M. Wt: 183.25 g/mol
InChI Key: VDHGROICEACLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Hydroxymethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of 1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by functionalization to introduce the hydroxymethyl and ethanone groups. Reaction conditions often include the use of strong bases or acids, and the process may require careful control of temperature and pH to ensure high yields and purity.

Chemical Reactions Analysis

1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1-(2-(Hydroxymethyl)-6-azaspiro[34]octan-6-yl)ethanone can be compared to other spirocyclic compounds, such as spiro[34]octane derivatives Its unique structure, featuring both a hydroxymethyl and an ethanone group, distinguishes it from similar compounds, which may lack these functional groups or have different substituents

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H17NO2/c1-8(13)11-3-2-10(7-11)4-9(5-10)6-12/h9,12H,2-7H2,1H3

InChI Key

VDHGROICEACLFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CC(C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.